molecular formula C10H8O4 B14302275 4-Methoxy-1-benzofuran-5-carboxylic acid CAS No. 116169-25-6

4-Methoxy-1-benzofuran-5-carboxylic acid

Cat. No.: B14302275
CAS No.: 116169-25-6
M. Wt: 192.17 g/mol
InChI Key: LLDXCAGJPYOHLG-UHFFFAOYSA-N
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Description

4-Methoxy-1-benzofuran-5-carboxylic acid is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds characterized by a fused benzene and furan ring. This particular compound features a methoxy group at the fourth position and a carboxylic acid group at the fifth position on the benzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-1-benzofuran-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-hydroxyacetophenone derivatives with suitable reagents to form the benzofuran ring. The methoxy group can be introduced via methylation reactions, and the carboxylic acid group can be added through carboxylation reactions .

Industrial Production Methods: Industrial production of benzofuran derivatives, including this compound, often employs advanced techniques such as microwave-assisted synthesis and free radical cyclization cascades. These methods offer high yields and fewer side reactions, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-1-benzofuran-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Methoxy-1-benzofuran-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-1-benzofuran-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxy group enhances the compound’s nucleophilicity, making it reactive towards electrophilic substitution reactions. This reactivity is crucial for its biological activities, as it can interact with enzymes and receptors involved in various cellular processes. The carboxylic acid group also plays a role in the compound’s solubility and ability to form hydrogen bonds, further influencing its biological effects .

Comparison with Similar Compounds

    Amiodarone: A benzofuran derivative used as an antiarrhythmic agent.

    Angelicin: A benzofuran compound with applications in the treatment of skin diseases.

    Bergapten: Known for its use in photochemotherapy.

    Nodekenetin: A benzofuran derivative with potential anticancer properties.

    Xanthotoxin: Used in the treatment of skin disorders.

    Usnic Acid: A naturally occurring benzofuran derivative with antimicrobial properties

Uniqueness: 4-Methoxy-1-benzofuran-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

116169-25-6

Molecular Formula

C10H8O4

Molecular Weight

192.17 g/mol

IUPAC Name

4-methoxy-1-benzofuran-5-carboxylic acid

InChI

InChI=1S/C10H8O4/c1-13-9-6-4-5-14-8(6)3-2-7(9)10(11)12/h2-5H,1H3,(H,11,12)

InChI Key

LLDXCAGJPYOHLG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=C1C=CO2)C(=O)O

Origin of Product

United States

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